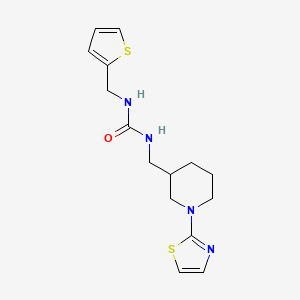![molecular formula C28H20F6O5 B2361054 [1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 338418-40-9](/img/structure/B2361054.png)
[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .
Synthesis Analysis
The synthesis of this compound could involve various methods to introduce the trifluoromethyl functionality. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The trifluoromethyl group (-CF3) is a key component, derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group. This group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the reactivity of the compound in chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group can affect the compound’s acidity, basicity, and solubility .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s complex structure suggests potential therapeutic applications. Researchers have investigated its pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects . Additionally, it serves as an adrenergic receptor antagonist for prostatic hyperplasia treatment. Notably, derivatives of this compound, such as Oxo-Monastrol, Fluorastrol, and Nitractin, exhibit multiple biological activities.
Green Synthesis
The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines typically involves the Biginelli reaction. However, a recent green approach has emerged, utilizing methyl arenes as aldehyde surrogates, in situ generated urea, and eco-friendly lactic acid as a catalyst. This method offers environmentally benign conditions, shorter reaction times, and high yields without chromatographic separation .
Radical Trifluoromethylation
The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials. Investigating the incorporation of this group into the compound could lead to novel applications .
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests that it may interact with a variety of biological targets due to the presence of the trifluoromethyl group , which is known to play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group in the compound may undergo trifluoromethylation of carbon-centered radical intermediates . This process could potentially alter the function of the target molecule, leading to changes in cellular processes.
Biochemical Pathways
The trifluoromethylation process can potentially affect various biochemical pathways, particularly those involving carbon-centered radical intermediates .
Pharmacokinetics
The presence of the trifluoromethyl group may influence its pharmacokinetic properties, as trifluoromethyl groups are known to enhance the metabolic stability and lipophilicity of pharmaceutical compounds .
Result of Action
The trifluoromethylation process can potentially lead to changes in the function of the target molecule, which could in turn affect various cellular processes .
properties
IUPAC Name |
[1-oxo-2-[[3-(trifluoromethyl)benzoyl]oxymethyl]-3,4-dihydronaphthalen-2-yl]methyl 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F6O5/c29-27(30,31)20-8-3-6-18(13-20)24(36)38-15-26(12-11-17-5-1-2-10-22(17)23(26)35)16-39-25(37)19-7-4-9-21(14-19)28(32,33)34/h1-10,13-14H,11-12,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQKHEBLLWZULR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C2=CC=CC=C21)(COC(=O)C3=CC(=CC=C3)C(F)(F)F)COC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

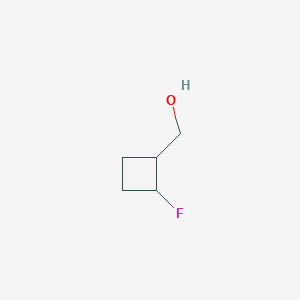
![4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2360973.png)
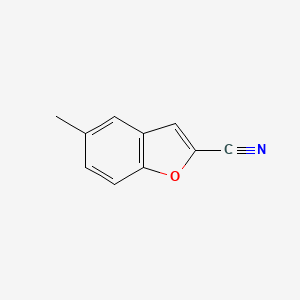
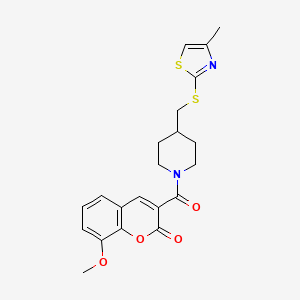
![3-amino-N-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2360979.png)
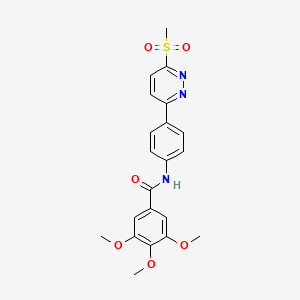
![(E)-N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360982.png)
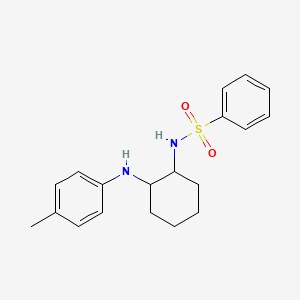
![2-{[2,2'-bithiophene]-5-yl}-S-(2-chlorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2360985.png)
![5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360986.png)
![4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2360987.png)

![Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2360993.png)
